Ammonium carbonate

Catalog No.
S574363
CAS No.
506-87-6
M.F
CH5NO3
M. Wt
79.056 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium carbonate

CAS Number

506-87-6

Product Name

Ammonium carbonate

IUPAC Name

azane;carbonic acid

Molecular Formula

CH5NO3

Molecular Weight

79.056 g/mol

InChI

InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3

InChI Key

ATRRKUHOCOJYRX-UHFFFAOYSA-N

SMILES

C(=O)([O-])[O-].[NH4+].[NH4+]

solubility

Freely soluble in water. Insoluble in ethanol
Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade)
Insoluble in ethanol, benzene
24.8 g/100 g water at 25 °C
In water: 14% at 10 °C; 17.4% at 20 °C; 21.3% at 30 °C. Decomposed by hot water.
Solubility in water, g/100ml at 20 °C: 17.4 (good)

Synonyms

Carbonic Acid, Diammonium Salt; Ammonium Carbonate; Ammonium Carbonate; ((NH4)2CO3); Bis(ammonium) Carbonate; Diammonium Carbonate

Canonical SMILES

C(=O)(O)O.N

The exact mass of the compound Ammonium carbonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water100g/100 g water at 15 °cslowly soluble in 4 parts water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Ammonium carbonate is a highly volatile, water-soluble inorganic salt that functions as a zero-residue chemical precursor, a volatile alkaline buffer, and a low-temperature blowing agent [1]. Commercially supplied as a mixture of ammonium bicarbonate and ammonium carbamate, it completely decomposes into ammonia, carbon dioxide, and water vapor at mild temperatures, typically between 58 °C and 60 °C [2]. This unique thermal instability makes it a critical procurement choice for applications where alkali metal contamination must be strictly avoided, including high-purity catalyst preparation, advanced ceramic synthesis, and native protein mass spectrometry workflows[1].

Substituting ammonium carbonate with common alkali carbonates (e.g., sodium carbonate) or its closest analog, ammonium bicarbonate, fundamentally alters process chemistry and downstream product viability. Sodium carbonate introduces non-volatile sodium ions that persist post-calcination, permanently poisoning active sites in mixed-oxide catalysts such as Ni/ZnO adsorbents and leaving solid residues in blowing agent applications [1]. While ammonium bicarbonate is also volatile, its lower buffering pH (typically around 7.8) fails to provide the necessary alkalinity for resolving basic monoclonal antibody variants in liquid chromatography-mass spectrometry (LC-MS) [2]. Furthermore, ammonium bicarbonate exhibits a different decomposition profile, making it an inferior substitute when rapid, high-volume gas generation is required at specific low-temperature thresholds[1].

Elimination of Alkali Metal Poisoning in Catalyst Coprecipitation

During the coprecipitation of mixed-oxide catalysts, the choice of precipitating agent dictates the final purity of the material. Ammonium carbonate decomposes completely at 58–60 °C, leaving 0% solid residue upon calcination [1]. In contrast, using sodium carbonate leaves persistent sodium ions that are difficult to wash out, which alters the catalyst structure and degrades performance in reactive adsorption desulfurization [1].

Evidence DimensionPost-calcination solid residue and decomposition temperature
Target Compound Data0% solid residue; complete volatilization at 58–60 °C
Comparator Or BaselineSodium carbonate (Na2CO3): Leaves persistent Na+ residue; stable >800 °C
Quantified Difference100% reduction in alkali metal contamination during calcination
ConditionsCoprecipitation of Ni/ZnO adsorbents for reactive adsorption desulfurization

Prevents sodium-induced structural changes and active-site poisoning in high-performance mixed-oxide catalysts.

Superior Alkaline Buffering for Monoclonal Antibody Separation

For the separation of basic monoclonal antibody (mAb) variants via ion-exchange chromatography coupled with mass spectrometry (IEX-MS), the mobile phase must be both alkaline and fully volatile. Ammonium carbonate provides robust buffering capacity in the pH range of 8.0 to 11.0 (typically used at pH 9.2) and is transparent to UV down to 220 nm [1]. Ammonium bicarbonate, while volatile, buffers optimally around pH 7.8, which is insufficient for resolving basic mAb variants [2]. The use of 50 mM ammonium carbonate ensures sufficient ionic strength and pH response to separate basic and acidic variants without fouling the MS detector[2].

Evidence DimensionOptimal buffering pH range and MS compatibility
Target Compound DatapH 8.0–11.0 buffering range with full MS volatility
Comparator Or BaselineAmmonium bicarbonate: Optimal buffering near pH 7.8
Quantified DifferenceExtends the volatile buffering range by >1.0 pH unit into the alkaline region
ConditionsIon-exchange chromatography coupled with mass spectrometry (IEX-MS) for intact mAbs

Enables baseline resolution of basic protein variants that cannot be separated at neutral pH, while maintaining full compatibility with mass spectrometry detectors.

High-Yield, Low-Temperature Gas Generation for Cellular Polymers

As a chemical blowing agent, ammonium carbonate offers exceptional gas yield at low temperatures. It decomposes to release ammonia, carbon dioxide, and water vapor, achieving a total gas yield of approximately 980 mL/g at 100 °C [1]. In comparison, a standard inorganic blowing agent like sodium bicarbonate yields only about 120 mL/g of gas and requires much higher processing temperatures (270–300 °C) [1]. Furthermore, ammonium carbonate acts as a 'total' blowing agent, leaving absolutely no solid residue in the polymer matrix [1].

Evidence DimensionTotal gas yield and activation temperature
Target Compound Data~980 mL/g (STP) total gas yield at 100 °C
Comparator Or BaselineSodium bicarbonate: ~120 mL/g gas yield at 270–300 °C
Quantified Difference~8x higher gas yield per gram at >150 °C lower activation temperature
ConditionsThermal decomposition for polymer and rubber sponge expansion

Drastically reduces the mass of blowing agent required and allows foaming of temperature-sensitive materials without leaving a solid carbonate residue.

High-Purity Mixed-Oxide Catalyst Manufacturing

Ammonium carbonate is the precipitating agent of choice for synthesizing mixed-oxide catalysts, such as Ni/ZnO adsorbents used in reactive adsorption desulfurization. Because it decomposes entirely into volatile gases at low temperatures, it ensures that no alkali metal residues (like sodium or potassium) remain to poison the catalyst's active sites or alter its structural integrity[1].

Native Protein and mAb LC-MS Mobile Phases

In analytical laboratories performing ion-exchange chromatography coupled with mass spectrometry (IEX-MS), ammonium carbonate is utilized to formulate volatile alkaline mobile phases. Its ability to buffer effectively at pH 9.2 allows for the baseline separation of basic monoclonal antibody variants, while its complete volatility prevents the fouling of MS ionization sources[2].

Low-Temperature Polymer and Elastomer Foaming

Industrial manufacturers of cellular polymers and rubber sponges procure ammonium carbonate as a 'total' chemical blowing agent. Its exceptionally high gas yield (~980 mL/g) at low temperatures (100 °C) makes it ideal for expanding temperature-sensitive materials without leaving any solid salt residues that could compromise the mechanical properties of the final foam [3].

Physical Description

Ammonium bicarbonate appears as a white crystalline solid having the odor of ammonia. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in food processing, and for other uses.
Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder
White crystals or crystalline powder
Colorless or white solid with a faint odor of ammonia; [Merck Index] White crystalline solid; [MSDSonline]
COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless or white crystals
Shiny, hard, colorless or white prisms or crystalline mass

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

79.026943022 g/mol

Monoisotopic Mass

79.026943022 g/mol

Heavy Atom Count

5

Taste

Sharp ammoniacal taste

Density

1.57 at 68 °F (USCG, 1999) - Denser than water; will sink
1.586 g/cu cm
1.58 g/cm³

Odor

Faint odor of ammonia

Odor Threshold

Odor threshold <5 ppm as ammonia gas
Less than 5 ppm as ammonia gas

Decomposition

Decomposes above 34 °C with formation of ammonia gas.
Decomposition by hot water.
Volatile with decomposition at 60 °C.
When heated to decomp ... emits toxic fumes of /nitrogen oxides and ammonia./
35-60 °C

Melting Point

95 °F (USCG, 1999)
107 °C (decomposes)
Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water.

UNII

45JP4345C9

Related CAS

10361-29-2

GHS Hazard Statements

Aggregated GHS information provided by 142 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 15 of 142 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 127 of 142 companies with hazard statement code(s):;
H302 (91.34%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (38.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (65.35%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antacid & stimulant. Dose 0.3-1 g. /Ammonium bicarbonate BP/
Medication (Vet): Expectorant, used in bloat, colic.
Expectorant

Mechanism of Action

Ammonium bicarbonate inhibits fungi because the bicarbonate anion supplies the alkalinity necessary to establish an antifungal concentration of free ammonia.

Vapor Pressure

58.9 [mmHg]
7.85 kPa (58.9 mm Hg) at 25.4 °C

Pictograms

Irritant

Irritant

Impurities

Ammonium carbonate

Other CAS

506-87-6
8013-59-0
10361-29-2

Absorption Distribution and Excretion

There appears to be a more rapid excretion of ammonia following ammonium bicarbonate infusions, which result in higher unionized ammonia levels in blood compared, with those following ammonium chloride infusions.

Metabolism Metabolites

Ammonium bicarbonate dissociated into free ammonia at level of cell membrane.

Wikipedia

Ammonium bicarbonate
Hydrogen_peroxide�urea

Use Classification

EPA Safer Chemical Functional Use Classes -> Specialized Industrial Chemicals
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives
Food Additives -> RAISING_AGENT; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

Ammonium bicarbonate is manufactured by passing carbon dioxide gas countercurrently through a descending stream of aqua ammonia. The reaction is normally carried out in a packed tower or absorption column. Because the reaction is exothermic, cooling the lower portion of the tower is advisable. Concentration of the solution is monitored by determining specific gravity. When the solution is sufficiently saturated, crystallization of ammonium bicarbonate occurs. The crystals are separated from the mother liquor by filtration or centrifugation and washing, and are dried using 50 °C air.
By heating ammonium hydroxide with an excess of carbon dioxide and evaporation.
Usually prepared by passing excess of carbon dioxide through concentrated ammonia water.

General Manufacturing Information

Carbonic acid, ammonium salt (1:?): ACTIVE

Storage Conditions

Store below 33 °C
Store in tightly closed containers in a cool, well-ventilated area away from caustics (such as sodium hydroxide or potassium hydroxide), because ammonia gas is released.

Interactions

... In a study in which guinea-pigs were exposed to sulfuric-acid (7664939) mists in the presence or absence of ammonium-carbonate (10361292) the lethality of the sulfuric-acid was reduced. This was due to ammonia (7664417) released from the ammonium-carbonate reacting with the sulfuric-acid, thereby lowering its concentration in the chamber...

Stability Shelf Life

Comparatively stable at room temp; ... the white fumes given off consist of ammonium 21.5%, carbon dioxide 55.7%, water vapor 22.8%; rate of decomposition increases as temperature rises.

Dates

Last modified: 08-15-2023
FDA Thailand: AMMONIUM CARBONATE AND GLYCYRRHIZA MIXTURE, oral solution
Ritson et al. Prebiotic synthesis of simple sugars by photoredox systems chemistry. Nature Chemistry, doi: 10.1038/nchem.1467, published online 30 September 2012 http://www.nature.com/nchem

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